2-(4-Ethoxyphenyl)-3-oxobutanenitrile
Description
Properties
CAS No. |
100192-09-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
2-(4-ethoxyphenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-6-4-10(5-7-11)12(8-13)9(2)14/h4-7,12H,3H2,1-2H3 |
InChI Key |
CILOLIAJHWXIDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(=O)C |
Synonyms |
Acetoacetonitrile, 2-(p-ethoxyphenyl)- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
2-(4-Ethoxyphenyl)-3-oxobutanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in various reactions, including:
- Knoevenagel Condensation : This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of larger molecules.
- Cyclization Reactions : It can undergo cyclization to yield heterocycles, which are crucial in drug development.
| Reaction Type | Description | Products Obtained |
|---|---|---|
| Knoevenagel Condensation | Formation of carbon-carbon bonds | Larger organic molecules |
| Cyclization | Formation of heterocycles | Diverse cyclic compounds |
| Reduction | Conversion of nitrile to amine | Primary amines |
| Substitution | Replacement of ethoxy group with other groups | Various substituted derivatives |
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarities with known enzyme inhibitors suggest that it may interact with biological targets effectively. Key areas of exploration include:
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies show promise for antimicrobial properties, potentially impacting microbial growth and survival.
Medicine
The compound's potential in drug discovery is notable. It is being explored for:
- Pharmaceutical Development : As a precursor for synthesizing pharmaceutical candidates with therapeutic properties.
- Neuroprotection Studies : Research indicates that it may offer neuroprotective effects under ischemic conditions.
Case Study Example
A study evaluated the neuroprotective effects of this compound on animal models subjected to oxidative stress. Results demonstrated significant improvements in neuronal survival rates compared to control groups, highlighting its potential therapeutic applications.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : The compound can be a precursor for developing herbicides and pesticides.
- Dyes and Materials : Its unique chemical properties allow it to be used in producing specialized dyes and materials with specific functional attributes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Ethoxyphenyl)-3-oxobutanenitrile with key analogs, highlighting substituent effects on molecular weight and physicochemical behavior:
*Hypothetical calculation based on structural analogs.
Key Observations:
- Electron-Donating vs. In contrast, chloro and fluoro substituents reduce electron density, favoring the keto form.
- Lipophilicity : Ethoxy and methoxy groups increase lipophilicity compared to halogens, which may improve membrane permeability in drug design .
- Molecular Weight : Halogenated derivatives (e.g., Cl, Br) exhibit higher molecular weights due to substituent atomic mass.
Tautomeric Behavior and Reactivity
β-Ketonitriles undergo keto-enol tautomerism, influenced by substituents:
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃): Stabilize the enol form via resonance, enhancing hydrogen-bonding capacity and reactivity in cyclization reactions .
- Electron-withdrawing groups (e.g., -Cl, -F): Favor the keto form, reducing enol content and altering reactivity in nucleophilic additions .
For example, 2-(4-Methoxyphenyl)-3-oxobutanenitrile (IV) exhibits a higher enol population than 2-(4-Chlorophenyl)-3-oxobutanenitrile (VI) due to the methoxy group’s resonance stabilization .
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves the base-catalyzed condensation of 4-ethoxyphenylacetic acid esters with acetonitrile. Sodium hydride (NaH) acts as a strong base, deprotonating the α-hydrogen of the ester to generate an enolate intermediate. This enolate attacks the electrophilic carbon of acetonitrile, forming a β-ketonitrile after aqueous workup.
Representative Reaction:
Optimization Parameters
-
Molar Ratios : A 1:1.5–2.0 ratio of ester to nitrile ensures complete conversion. Excess nitrile mitigates side reactions.
-
Temperature : Reactions proceed optimally at 80–95°C, balancing reaction rate and side-product formation.
-
Solvent : Anhydrous toluene is preferred due to its high boiling point and inertness.
-
Catalysis : Trace methanol (0.1–0.5% v/v) initiates hydrogen evolution, signaling reaction commencement.
Table 1. Yield Optimization for Sodium Hydride-Mediated Synthesis
| Ester (mol) | Acetonitrile (mol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.5 | 85 | 6 | 82 |
| 1.0 | 2.0 | 90 | 5 | 89 |
| 1.0 | 2.0 | 95 | 4 | 85 |
Data adapted from large-scale trials in.
Alternative Pathways: Hydrolysis-Oxidation Sequences
Oxime Intermediate Formation
A supplementary route involves the synthesis of 4-(4-ethoxyphenyl)-3-oxobutanenitrile oxime, followed by oxidative cleavage. Copper-catalyzed oxidation under oxygen atmosphere converts the oxime to the target ketonitrile.
Reaction Steps:
-
Oxime Synthesis :
-
Oxidation :
Key Observations :
-
Electron paramagnetic resonance (EPR) confirms superoxide radical (O₂⁻) involvement, critical for C=N bond cleavage.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Method 1 (NaH Condensation) : Superior for industrial scalability (94% yield in 480L batches).
-
Method 2 (Oxidation) : Limited to lab-scale due to moderate yields and specialized reagents.
Table 2. Method Comparison
| Parameter | Sodium Hydride Method | Oxidation Method |
|---|---|---|
| Yield (%) | 85–94 | 52–65 |
| Reaction Time (h) | 4–6 | 12–24 |
| Scalability | Industrial | Lab-scale |
| By-products | Minimal | Over-oxidized species |
Practical Considerations and Troubleshooting
Workup and Purification
Q & A
Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-3-oxobutanenitrile, and how can reaction conditions be optimized for yield?
Answer: The compound is synthesized via condensation reactions, typically involving a β-ketonitrile precursor and an ethoxyphenyl derivative under acid catalysis (e.g., acetic acid). Key steps include:
- Reagent Selection : Use 3-oxobutanenitrile as the backbone, reacting with 4-ethoxyphenyl aldehyde or its derivatives .
- Optimization : Adjust reaction temperature (room temperature vs. controlled heating) and catalyst concentration to maximize yield. For example, heating at 60–80°C with stirring for 12–24 hours improves imine formation efficiency .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- NMR : H and C NMR identify the ethoxyphenyl group (δ 1.4 ppm for CH of ethoxy, δ 4.0 ppm for OCH), the ketone carbonyl (δ 200–210 ppm), and nitrile (δ 115–120 ppm) .
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, particularly the planarity of the β-ketonitrile moiety and dihedral angles of the ethoxyphenyl group .
Advanced Research Questions
Q. What factors influence the tautomeric equilibria of β-ketonitriles like this compound, and how can these be analyzed experimentally?
Answer: Tautomerism in β-ketonitriles involves keto-enol and nitrile-enol equilibria (Scheme 1 in ). Key factors include:
- Substituent Effects : Electron-donating groups (e.g., ethoxy) stabilize enolic forms via resonance.
- Solvent Polarity : Polar solvents (e.g., DMSO) favor enol tautomers due to hydrogen bonding .
- Experimental Analysis :
- UV-Vis Spectroscopy : Monitor λ shifts to detect enol content.
- X-ray Crystallography : Resolve tautomeric forms in solid state (e.g., E-isomer dominance due to steric/electronic stabilization) .
Q. How can computational methods predict the reactivity and biological interactions of this compound?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess electron density at reactive sites (e.g., nitrile, ketone). Predict nucleophilic/electrophilic hotspots .
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase analogs) to identify potential pharmacophores. Align with studies on structurally related anti-inflammatory agents like apricoxib .
- MD Simulations : Model solvation effects and protein-ligand stability over time .
Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of β-ketonitriles?
Answer: Conflicting data (e.g., NMR vs. IR results) arise from dynamic equilibria or solvent-dependent behavior. Mitigation strategies include:
- Multi-Technique Validation : Combine NMR (solution state) with X-ray (solid state) to confirm tautomer dominance .
- Variable-Temperature Studies : Track tautomer ratios via H NMR at 25–60°C to assess thermodynamic stability .
- Computational Validation : Compare experimental IR peaks with DFT-simulated spectra for different tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
